Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

This brominated α-amino acid derivative delivers sub-nanomolar MAO-A potency (IC₅₀ = 0.850 nM) with >1,400-fold selectivity over MAO-B, enabling clean target engagement studies in neurotransmitter metabolism and neuroprotection models. The 3-bromo substitution is pharmacologically non-fungible—chlorine replacement inverts isoform selectivity—making it an essential SAR benchmark control. Its α-amino acid scaffold and bromine handle support diverse cross-coupling and chiral library synthesis. Order this high-purity MAO-A research tool for definitive in vitro profiling.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Cat. No. B15146621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-(3-bromo-4-hydroxy-phenyl)-acetic acid
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)Br)O
InChIInChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)
InChIKeyUIEIWONPBWLZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid: A Selective MAO-A Inhibitor and Versatile Synthetic Intermediate


Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid (CAS: 1147748-91-1) is a brominated aromatic α-amino acid derivative, characterized by the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . Structurally, it consists of a phenylacetic acid core substituted with an amino group at the α-position, a bromine atom at the meta (3-) position, and a hydroxyl group at the para (4-) position . This unique substitution pattern confers distinct electronic and steric properties, rendering it a valuable scaffold in medicinal chemistry, particularly for the development of selective enzyme inhibitors, and as a chiral building block in organic synthesis [1].

The Critical Role of the 3-Bromo Substituent in Amino-(3-bromo-4-hydroxy-phenyl)-acetic Acid


In silico and in vitro studies demonstrate that generic substitution of the bromine atom or alteration of the phenylacetic acid core is not pharmacologically silent. The presence and precise position of the halogen on the phenyl ring are critical determinants of both binding affinity and, more importantly, isoform selectivity for the monoamine oxidase (MAO) enzyme family [1]. Replacing the bromine with a chlorine atom or removing the halogen entirely results in a marked shift in selectivity from MAO-A to MAO-B or a complete loss of potent inhibitory activity, underscoring the compound's non-fungible structure-activity relationship [2]. This specificity necessitates its precise use in research and development workflows where a defined pharmacological profile is required.

Quantitative Differentiation of Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid vs. Analogs


Sub-Nanomolar MAO-A Inhibition Potency vs. Non-Halogenated Analog

Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid exhibits sub-nanomolar inhibitory potency against human recombinant MAO-A, with an IC₅₀ of 0.850 nM [1]. In contrast, its non-brominated analog, 4-hydroxyphenylglycine, shows no reported potent MAO-A inhibitory activity in standard assays, effectively demonstrating a functional gain-of-function conferred by the 3-bromo substituent [2].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Selectivity Shift: 3-Bromo Confers >1,400-fold MAO-A Selectivity over MAO-B

A direct comparison of the compound's activity against MAO-A and MAO-B reveals a profound selectivity profile. While it potently inhibits MAO-A (IC₅₀ = 0.850 nM), its activity against human recombinant MAO-B is significantly weaker, with an IC₅₀ of 1.20 µM [1]. This translates to a >1,400-fold selectivity for the MAO-A isoform, a crucial differentiator in neuropharmacological research.

Isoform Selectivity MAO-A MAO-B Structure-Activity Relationship

Halogen-Dependent Selectivity Switch: 3-Bromo vs. 3-Chloro Analog

Replacement of the 3-bromo substituent with a 3-chloro group results in a complete inversion of MAO isoform selectivity. The 3-chloro analog (CAS: 943-31-7) demonstrates a strong preference for MAO-B inhibition, with a reported IC₅₀ of 63 nM against human MAO-B and significantly weaker activity against MAO-A [1]. This stands in stark contrast to the 3-bromo compound's potent and selective MAO-A inhibition profile [2].

Halogen Bonding Molecular Recognition Drug Design

Physicochemical Differentiation: LogP and Heavy Atom Count

The compound exhibits distinct physicochemical properties compared to its non-brominated and chloro-substituted analogs, impacting its potential for passive permeability and molecular recognition. Amino-(3-bromo-4-hydroxy-phenyl)-acetic acid has a calculated LogP of 1.19 and a heavy atom count of 13 . In comparison, the non-halogenated 4-hydroxyphenylglycine has a lower LogP (approximately -2.2) and fewer heavy atoms (12), while the 3-chloro analog has a different halogen mass and polarizability [1].

Physicochemical Properties ADME Medicinal Chemistry

Optimal Research Applications for Amino-(3-bromo-4-hydroxy-phenyl)-acetic Acid Based on Quantitative Evidence


Selective MAO-A Inhibitor Screening and Neuropharmacology Research

Given its sub-nanomolar potency for MAO-A (IC₅₀ = 0.850 nM) and >1,400-fold selectivity over MAO-B [1], this compound serves as an ideal tool compound for in vitro studies aimed at elucidating MAO-A-specific functions in neurotransmitter metabolism, neuroprotection, and psychiatric disease models. Its use ensures minimal off-target MAO-B effects, enabling cleaner interpretation of biological outcomes compared to non-selective or MAO-B-selective analogs.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding and Selectivity

The complete inversion of MAO isoform selectivity observed when swapping the 3-bromo for a 3-chloro substituent [2] makes this compound a critical control in SAR campaigns. It serves as a benchmark 'MAO-A-selective' reference point against which novel analogs can be directly compared to quantify the impact of halogen size, electronegativity, and polarizability on target engagement and selectivity.

Chiral Building Block for Peptidomimetics and Bioactive Molecules

As a protected or unprotected α-amino acid derivative with a unique substitution pattern, it is a valuable chiral synthon in the synthesis of complex molecules, including enzyme inhibitors and receptor modulators [3]. The presence of the bromine atom provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), facilitating the creation of diverse compound libraries.

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